

Physicochemical Profile & Synthetic Utility of 7-Chlorothiazolo[5,4-b]pyridine

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Compound of Interest

Compound Name: 7-Chlorothiazolo[5,4-B]pyridine

Cat. No.: B11785982

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Executive Summary

7-Chlorothiazolo[5,4-b]pyridine (CAS: 1427501-90-3) is a fused bicyclic heteroaromatic scaffold comprising a thiazole ring fused to a pyridine ring.[1] It serves as a critical electrophilic intermediate in drug discovery, particularly for the development of kinase inhibitors (e.g., EGFR, Met) and MALT1 inhibitors. Its core value lies in the heightened reactivity of the C-7 chlorine atom towards nucleophilic aromatic substitution (

), enabled by the para-positioning relative to the pyridine nitrogen.

Chemical Identity & Structural Descriptors[1][2]

Property	Detail
IUPAC Name	7-Chlorothiazolo[5,4-b]pyridine
CAS Number	1427501-90-3
Molecular Formula	C ₆ H ₃ ClN ₂ S
Molecular Weight	170.62 g/mol
SMILES	Clc1ccnc2ncsc12
InChI Key	Unique identifier for specific isomer (e.g., WFIHKLWVLPBMIQ analog)
Core Scaffold	Thiazolo[5,4-b]pyridine

Structural Numbering & Logic

The fusion of the thiazole and pyridine rings dictates the numbering and subsequent reactivity.

- Fusion: The [5,4-b] designation indicates the fusion of the thiazole C5-C4 bond with the pyridine C2-C3 bond.
- Numbering:
 - Position 1: Sulfur (Thiazole)
 - Position 3: Nitrogen (Thiazole)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Position 4: Nitrogen (Pyridine bridgehead adjacent)
 - Position 7: Carbon (Para to Pyridine Nitrogen)
- Electronic Consequence: The Nitrogen at position 4 exerts a strong electron-withdrawing effect on Position 7 (analogous to the 4-position in chloropyridine), making the C-Cl bond highly susceptible to nucleophilic attack.

Physicochemical Properties[\[4\]](#)[\[8\]](#)[\[14\]](#)

Property	Value / Description	Source/Note
Physical State	Solid (Crystalline powder)	Standard for fused heteroaromatics
Color	Off-white to pale yellow	Impurities often darken to brown
Melting Point	~145–155 °C (Predicted/Analog)	Isomer dependent; 5-Cl analog mp ~277°C
Boiling Point	~295 °C (Predicted at 760 mmHg)	High thermal stability
Solubility	DMSO, DMF, DCM, Chloroform	Low water solubility (<0.1 mg/mL)
LogP (Calc)	1.6 – 2.1	Moderate lipophilicity
pKa (Calc)	~1.5 (Pyridine N)	Weakly basic due to electron-deficient ring
Polar Surface Area	~41 Å ²	Good membrane permeability potential

Synthesis & Manufacturing

The synthesis of **7-Chlorothiazolo[5,4-b]pyridine** typically proceeds via the cyclization of substituted aminopyridines. The most robust method involves the "one-pot" formation of the thiazole ring onto a pre-functionalized pyridine core.

Primary Synthetic Route: Cyclization of 3-Amino-2,4-dichloropyridine

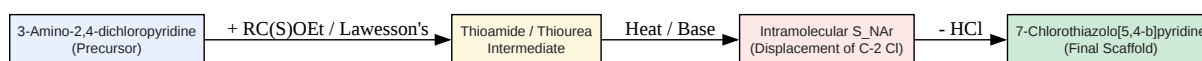
This method ensures the chlorine atom remains at the desired C-7 position (corresponding to C-4 of the starting pyridine).

- Starting Material: 3-Amino-2,4-dichloropyridine.
- Reagents: Triethyl orthoformate (or formic acid) and a sulfur source (e.g.,

or Lawesson's reagent), or direct reaction with Potassium O-ethyl xanthate followed by methylation/oxidation.

- Mechanism:
 - Formation of the thioformamide intermediate at the C-3 amino group.
 - Intramolecular displacement of the C-2 chlorine by the sulfur nucleophile.
 - Aromatization to form the thiazolo[5,4-b]pyridine core.

Diagram 1: Synthesis Workflow



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Caption: Synthetic pathway converting 3-amino-2,4-dichloropyridine to the 7-chloro fused system via sulfur-mediated cyclization.

Reactivity & Applications in Drug Discovery

The primary utility of **7-Chlorothiazolo[5,4-b]pyridine** is its role as a "reactive handle." The chlorine at C-7 is significantly more reactive than chlorines on phenyl rings due to the electron-deficient nature of the pyridine ring (aza-activation).

Nucleophilic Aromatic Substitution ()

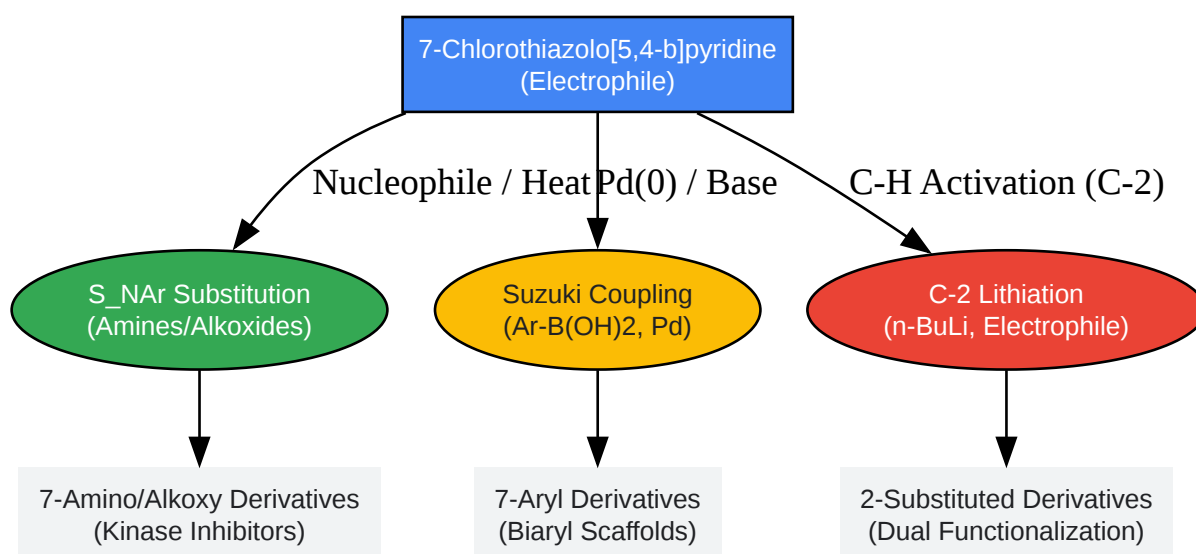
- Mechanism: Addition-Elimination.
- Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.
- Regioselectivity: The C-7 position is activated by the para-nitrogen (N-4). Substitution occurs readily under thermal or microwave conditions, often without transition metal catalysis.

- Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores (e.g., aniline derivatives for kinase hinge binding).

Metal-Catalyzed Cross-Coupling

- Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl motifs.
- Buchwald-Hartwig: Amination with sterically hindered amines that fail standard

Diagram 2: Reactivity Map



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Caption: Functionalization pathways for **7-Chlorothiazolo[5,4-b]pyridine**. C-7 is the primary electrophilic site; C-2 allows for C-H activation.

Experimental Protocols

Protocol A: Displacement with an Amine

Objective: Synthesis of 7-(piperazin-1-yl)thiazolo[5,4-b]pyridine.

- Dissolution: Dissolve **7-Chlorothiazolo[5,4-b]pyridine** (1.0 eq) in anhydrous DMF or DMSO (0.2 M concentration).

- Addition: Add Piperazine (3.0 eq) and DIPEA (2.0 eq).
- Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS for disappearance of starting material (M+H 171).
- Workup: Dilute with water. If product precipitates, filter and wash. If not, extract with EtOAc, wash with brine, dry over
.
- Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Quality Control (QC) Parameters

- HPLC: Purity >95% at 254 nm.
- ¹H NMR (DMSO-d₆): Look for characteristic doublets for pyridine protons (C-5 H and C-6 H) and the singlet for the thiazole C-2 H (typically deshielded >9.0 ppm).
- Storage: Store under inert atmosphere (Argon) at 2–8 °C to prevent hydrolysis or oxidation.

Safety & Handling (MSDS Summary)

- Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).
- Handling: Use in a fume hood. Avoid dust formation.
- Incompatibility: Strong oxidizing agents, strong acids.

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